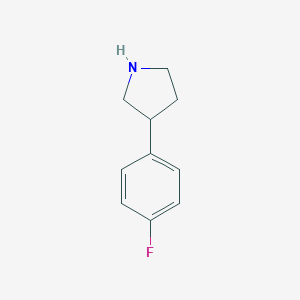
Z-Asp-CH2-DCB
Overview
Description
The provided data does not include any direct information on "Z-Asp-CH2-DCB". However, the papers provided discuss various compounds and materials that involve complex synthesis, structural analysis, and applications in sensing and gas adsorption, which could be relevant to the broader context of research on similar compounds. For instance, the synthesis of metal-organic frameworks (MOFs) and azaphosphatrane systems, as well as the application of composite materials in electrochemical sensors, are areas of research that might intersect with the study of "this compound" .
Synthesis Analysis
The papers discuss the synthesis of different compounds. Paper details the synthesis of two zinc(II) microporous MOFs with varying architectures by changing reaction solvents. Paper reports the synthesis of new sterically hindered azaphosphatrane systems with different substituents. Lastly, paper describes the facile synthesis of a ZIF-8@poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) composite using an ultrasonic mixing method. These synthesis methods are indicative of the diverse approaches used in the field of material science to create compounds with specific properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are analyzed using various techniques. In paper , the structures of the zinc(II) MOFs are described as 2-nodal (3,4)-connected networks with rare dmc and coe topology styles. Paper presents the structural features of azaphosphatrane systems, including bridgehead-bridgehead distances and bond angles determined by X-ray crystallography. These structural analyses are crucial for understanding the properties and potential applications of the compounds .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms but do mention transformations and phase changes. For example, paper discusses the reversible and nonreversible crystal-to-crystal transformation of the zinc(II) MOFs upon dehydration and rehydration. Paper describes transformations of the synthesized azaphosphatrane systems into different compounds. These transformations are important for understanding the reactivity and stability of the compounds under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are explored in the papers. Paper highlights the selective gas adsorption properties of the MOFs, particularly for CO2, and their photoluminescence behaviors. Paper focuses on the electrochemical properties of the ZIF-8@PEDOT:PSS composite, demonstrating its excellent electrical conductivity, stability, and electrocatalytic activity for the determination of dichlorophenol. These properties are essential for the potential application of these materials in sensing and environmental remediation .
Scientific Research Applications
Caspase Inhibition and Apoptosis
Z-Asp-CH2-DCB has been widely studied in the context of its role in inhibiting caspase family proteases, particularly caspase-3. This inhibition is significant in understanding and potentially managing apoptosis in various cell types:
Cisplatin-Induced Apoptosis in Cancer Cells
this compound was found to reduce cytotoxicity of cisplatin in cancer cells, suggesting its role in mediating apoptosis induced by cisplatin, particularly through the inhibition of caspase-3 activation (Mese et al., 2000).
Inhibition of ICE in Apoptotic Cell Death
this compound was found to block apoptotic cell death caused by various agents in human myeloid leukemia U937 cells, indicating its role in inhibiting interleukin-1 beta-converting enzyme (ICE) (Mashima et al., 1995).
Inhibition of Caspase Activation in Ricin-Induced Apoptosis
In studies involving ricin-induced apoptosis in U937 cells, this compound prevented the increase in intracellular Zn(2+) probe fluorescence, suggesting its role in inhibiting the activation of caspase-like proteases (Tamura et al., 2002).
Role in Nitric Oxide-Induced Apoptosis
this compound suppressed DNA fragmentation in NO-induced apoptotic signaling in U937 cells, indicating its effect on caspase activity linked to apoptosis (Brockhaus & Brüne, 1998).
Photodynamic Therapy-Induced Apoptosis
this compound blocked PARP cleavage in HL-60 cells treated with photodynamic therapy, highlighting its role in the activation and inhibition of specific proteases during apoptosis (Granville et al., 1997).
Zinc-Induced Apoptosis in Leukemia Cells
this compound attenuated the proteolysis of poly(ADP-ribose) polymerase and DNA ladder formation in zinc-induced apoptosis in leukemia cells, indicating a caspase-mediated pathway (Kondoh et al., 2002).
Mechanism of Action
Target of Action
Z-Asp-CH2-DCB is an irreversible, broad-spectrum caspase inhibitor . Caspases are a family of cysteine proteases that play a key role in apoptosis (programmed cell death) and inflammation . The primary targets of this compound are caspase-3 and caspase-6, with IC50 values of 1.1 and 4.1 μM respectively .
Mode of Action
This compound interacts with its targets (caspases) by irreversibly inhibiting their activity . This inhibition blocks the production of several cytokines, including IL-1β, TNF-α, IL-6, and IFN-γ, in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) . It also reduces SEB-1-stimulated T-cell proliferation in a dose-dependent manner .
Biochemical Pathways
The inhibition of caspase activity by this compound affects the apoptosis pathway, a crucial biological process for maintaining cellular homeostasis . By blocking the production of cytokines, this compound also impacts the inflammatory response pathway .
Pharmacokinetics
It is noted that this compound is cell-permeable , suggesting it can readily cross cell membranes, which may influence its bioavailability and distribution.
Result of Action
The inhibition of caspase activity by this compound results in the prevention of apoptosis, or programmed cell death . This can have significant effects at the molecular and cellular levels, including the prevention of DNA fragmentation induced by various stimuli . Additionally, this compound has been shown to have anti-ischemic effects in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to inhibit cytokine production and T-cell proliferation is dose-dependent . .
properties
IUPAC Name |
(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJMFCOMZYPWCO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Z-Asp-CH2-DCB?
A1: this compound acts as a broad-spectrum inhibitor of caspases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound inhibit caspases?
A2: While the precise mechanism remains unelucidated, it is believed to involve binding to the active site of caspases, preventing substrate cleavage. [, , ]
Q3: What are the downstream consequences of caspase inhibition by this compound?
A3: Blocking caspase activity with this compound effectively inhibits various apoptotic hallmarks, including DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This ultimately prevents or delays apoptotic cell death.
Q4: Is the inhibition of apoptosis by this compound always complete?
A4: While highly effective, this compound may not completely block cell death in all contexts. Some studies report that while apoptotic features are inhibited, alternative cell death pathways like necrosis may still occur. [, , , , ]
Q5: Does this compound influence cellular pathways other than apoptosis?
A5: Yes, research suggests that this compound can impact other cellular processes besides apoptosis, including cell cycle progression, oxidative stress, and ribosomal RNA fragmentation. [, , , , , ] Further research is needed to fully understand these effects.
Q6: Are there specific caspases that this compound shows higher affinity for?
A6: While this compound is a broad-spectrum inhibitor, studies indicate some variation in its effectiveness against different caspases. For example, it has shown greater efficacy in blocking caspase-3 activity compared to caspase-1 in specific contexts. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: This information is not provided in the research papers.
Q8: Is there any spectroscopic data available for this compound?
A8: The research papers do not offer any spectroscopic data for this compound.
Q9: What is the stability of this compound under various storage conditions?
A9: The provided research does not contain information regarding the stability of this compound under different storage conditions.
Q10: Has the compatibility of this compound been studied with different cell lines or organisms?
A10: Yes, the research demonstrates the use of this compound in various cell lines (e.g., HL-60, U937, HeLa, FM3A), primary cells (e.g., rat cultured hippocampal neurons, bovine glomerular endothelial cells), and even plant models (e.g., tobacco leaves, Vicia faba). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests broad compatibility, although specific responses can vary.
Q11: How does the structure of this compound contribute to its caspase inhibitory activity?
A11: While the provided research doesn't offer a detailed SAR analysis, the presence of an aspartic acid residue within the structure is likely crucial for its ability to mimic caspase substrates and bind to their active sites. [, ]
Q12: Have any modifications to the structure of this compound been explored to improve its efficacy or selectivity?
A12: The provided research primarily focuses on this compound itself, and no information is given regarding potential structural modifications for optimization.
Q13: Are there specific formulation strategies for this compound to improve its solubility, stability, or delivery?
A13: The provided research does not discuss specific formulation strategies for this compound.
Q14: What is known about the toxicity and safety profile of this compound?
A14: The primary focus of the provided research is to investigate the mechanisms of action of this compound in the context of cell death and related pathways. Information regarding its toxicity profile, potential adverse effects, or long-term consequences is not detailed in these studies.
Q15: Are there any SHE regulations specific to the use and handling of this compound?
A15: The research papers do not provide information on specific SHE regulations for this compound. As with any laboratory reagent, proper handling, storage, and disposal procedures should be followed.
Q16: What is known about the pharmacokinetic properties of this compound (absorption, distribution, metabolism, excretion)?
A16: The provided research primarily focuses on the in vitro effects of this compound. Detailed information regarding its pharmacokinetic properties is not available in these studies.
Q17: How effective is this compound in inhibiting caspase activity in vivo?
A17: While some studies utilize in vivo models to examine the effects of this compound on tumor growth and other processes, they don't explicitly measure its in vivo caspase inhibitory activity. [, ]
Q18: What in vitro assays are commonly used to assess the efficacy of this compound?
A18: Common in vitro assays used in the research to evaluate this compound efficacy include:
- Cell viability assays: To assess the ability of this compound to protect cells from death induced by various stimuli (e.g., anticancer drugs, TNF-α, hypoxia). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- DNA fragmentation assays: To determine the extent of DNA laddering, a hallmark of apoptosis, and how this compound modulates this process. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Caspase activity assays: To directly measure the activity of specific caspases and the inhibitory effect of this compound on them. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



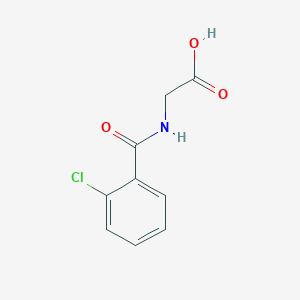
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)


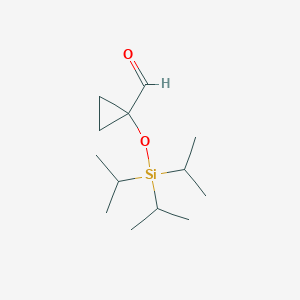
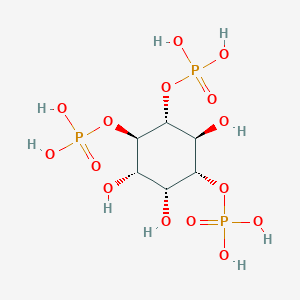
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
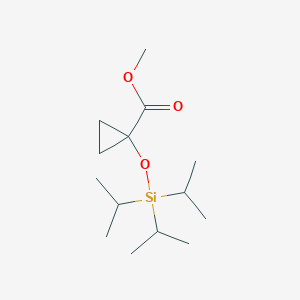
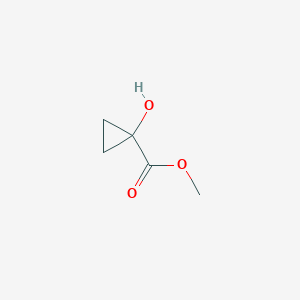
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

